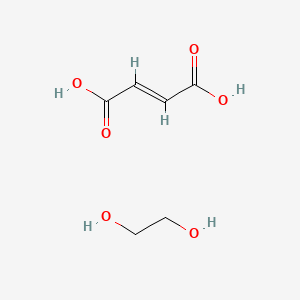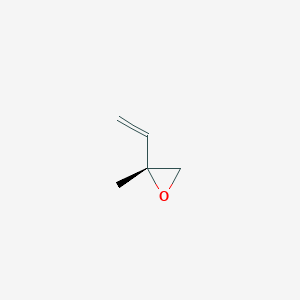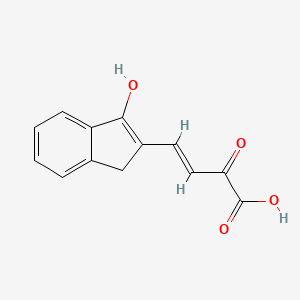
(E)-but-2-enedioic acid;ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethane-1,2-diol can be achieved through several methods. One common approach involves the esterification of fumaric acid with ethylene glycol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in ethylene glycol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in fumaric acid can be reduced to form succinic acid.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Glycolic acid or oxalic acid.
Reduction: Succinic acid.
Substitution: Various substituted ethylene glycol derivatives.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions and metabolic disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;ethane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl groups in ethylene glycol can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in fumaric acid can participate in redox reactions, affecting cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic acid: An isomer of fumaric acid with a cis configuration.
Succinic acid: A saturated dicarboxylic acid derived from the reduction of fumaric acid.
Propylene glycol: A diol similar to ethylene glycol but with an additional methyl group.
Uniqueness
(E)-but-2-enedioic acid;ethane-1,2-diol is unique due to its combination of unsaturated dicarboxylic acid and diol functionalities. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
27496-67-9 |
|---|---|
Formule moléculaire |
C6H10O6 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;ethane-1,2-diol |
InChI |
InChI=1S/C4H4O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b2-1+; |
Clé InChI |
MKEPGIQTWYTRIW-TYYBGVCCSA-N |
SMILES |
C(CO)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C(CO)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C(CO)O.C(=CC(=O)O)C(=O)O |
Synonymes |
PEGF cpd poly(ethylene glycol fumarate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Nitro-4-[2-[1-(phenylmethyl)-4-piperidinylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1232332.png)
![beta-Decafluoro-meso-decamethylcalix[5]pyrrole](/img/structure/B1232334.png)






![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)
